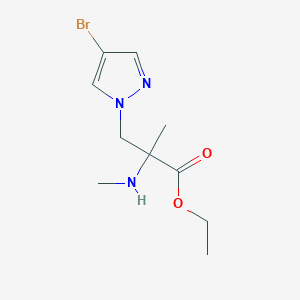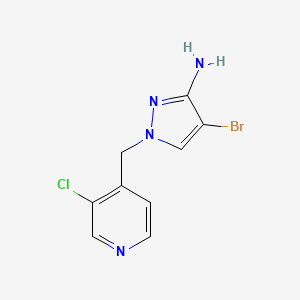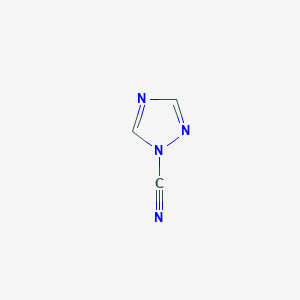
1H-1,2,4-Triazole-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-1-carbonitrile is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole-1-carbonitrile typically involves cyclization reactions. One common method is the reaction of 3-amino-1H-1,2,4-triazole with acetonitrile under acidic conditions. Another approach involves the use of nitrile-containing precursors and cyclization agents. Industrial production methods often employ high-yield, cost-effective processes to ensure scalability and efficiency .
Análisis De Reacciones Químicas
1H-1,2,4-Triazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of triazole oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides. .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, and in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and engage in dipole interactions with biological receptors is crucial for its activity .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-1-carbonitrile can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole: This isomer has a different arrangement of nitrogen atoms and exhibits distinct chemical properties and reactivity.
1H-1,2,4-Triazole: While similar in structure, the presence of the carbonitrile group in this compound imparts unique reactivity and applications.
Fluconazole: A well-known antifungal agent containing a triazole ring, used to highlight the medicinal relevance of triazole derivatives
Propiedades
Fórmula molecular |
C3H2N4 |
|---|---|
Peso molecular |
94.08 g/mol |
Nombre IUPAC |
1,2,4-triazole-1-carbonitrile |
InChI |
InChI=1S/C3H2N4/c4-1-7-3-5-2-6-7/h2-3H |
Clave InChI |
FWRJZMJGMZURLT-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


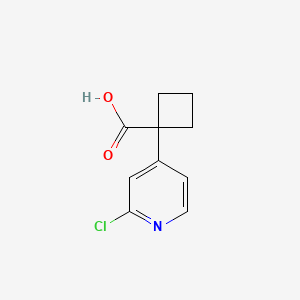
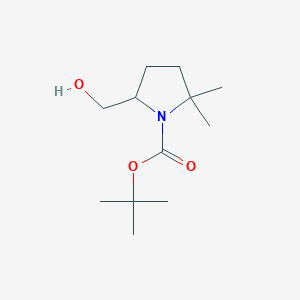



![Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13556190.png)
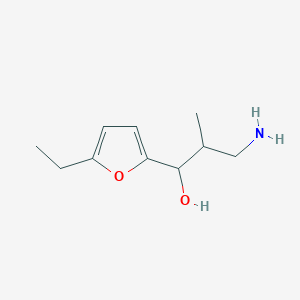
![rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride](/img/structure/B13556220.png)
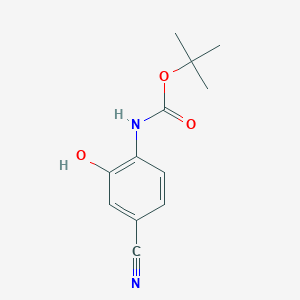
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13556230.png)
